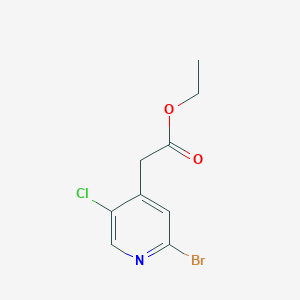
Ethyl 3-bromo-2-chloro-5-fluorobenzoate
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Ethyl 3-bromo-2-chloro-5-fluorobenzoate plays a crucial role in the field of synthetic chemistry. For instance, the compound has been used in regioselective ortho-lithiation processes, where deprotonation of fluoroarenes with additional substituents like chlorine or bromine occurs at specific positions. Such processes are fundamental in creating various specialized chemical compounds (Mongin & Schlosser, 1996).
Additionally, the synthesis of novel compounds such as 4H-1,4-Benzoxazines has been reported using derivatives of ethyl 3-bromo-2-chloro-5-fluorobenzoate. These reactions highlight the versatility and significance of this compound in developing new chemical entities (Kudo, Furuta, & Sato, 1996).
Pharmacological Research
Ethyl 3-bromo-2-chloro-5-fluorobenzoate is also instrumental in pharmacological research. It's used as an intermediate in the synthesis of various pharmacologically active compounds. For example, its derivatives have been utilized in creating potential therapeutic agents, demonstrating the compound's applicability in drug development and medicinal chemistry (Chapman, Clarke, & Sawhney, 1968).
Industrial Chemistry and Material Science
In industrial chemistry, this compound finds applications in the synthesis of intermediates for complex chemical processes. Its derivatives are used in producing materials like thromboxane receptor antagonists, showcasing its utility in developing advanced chemical products (C. W. and Mason, 1998). Moreover, it plays a role in the continuous-flow production of intermediates for pharmaceutical compounds, emphasizing its importance in modern, efficient, and environmentally friendly chemical manufacturing processes (Guo, Yu, & Su, 2020).
Safety and Hazards
Propiedades
IUPAC Name |
ethyl 3-bromo-2-chloro-5-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClFO2/c1-2-14-9(13)6-3-5(12)4-7(10)8(6)11/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXDZCABARKSCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)F)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Propan-2-YL 2-([2,6-dinitro-4-(trifluoromethyl)phenyl]amino)acetate](/img/structure/B1413490.png)

![3-[(2-Methyl-4-nitrophenyl)carbamoyl]benzenesulfonyl chloride](/img/structure/B1413493.png)

![5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-ylmethanamine hydrochloride](/img/structure/B1413497.png)
![N,N-dimethyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride](/img/structure/B1413498.png)

![2-[(1E)-3-nitroprop-1-en-1-yl]furan](/img/structure/B1413501.png)


